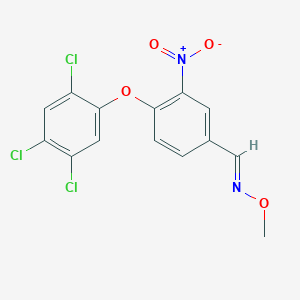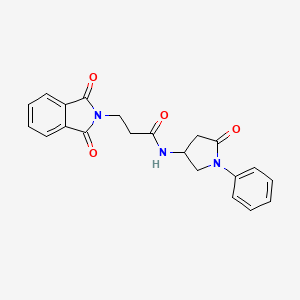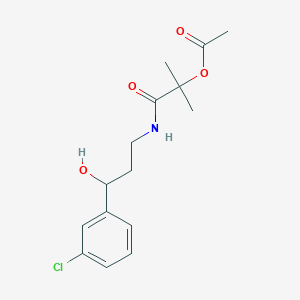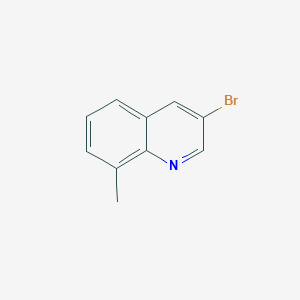![molecular formula C12H15N3O B2673762 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 1822720-40-0](/img/structure/B2673762.png)
1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyridines and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol involves the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and glycogen synthase kinase 3β (GSK3β). It also acts as an antagonist of the adenosine A2A receptor.
Biochemical and Physiological Effects:
1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol in lab experiments is its specificity for certain enzymes and receptors. This allows for targeted inhibition and analysis of specific pathways. However, one limitation is that the compound may have off-target effects on other enzymes and receptors, leading to potential complications in interpretation of results.
Direcciones Futuras
There are several future directions for research on 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to investigate its potential as an anti-cancer agent and its effects on other pathways and systems in the body. Additionally, research on the optimization of the synthesis method and development of derivatives of the compound may lead to improved efficacy and specificity.
In conclusion, 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol is a chemical compound with promising scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits of this compound.
Métodos De Síntesis
The synthesis of 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol involves the reaction of 4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol with cyclopropyl ethyl bromide in the presence of a strong base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol has been found to exhibit various scientific research applications. It has shown potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. It has also been found to have anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
1-(1-cyclopropylethyl)-4-methyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-7-5-11(16)14-12-10(7)6-13-15(12)8(2)9-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPZGBQVMVGDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=NN2C(C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-propoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673686.png)


![(5S,9R)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2673689.png)

![N-(2-methoxyphenyl)-3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2673692.png)
![2-[[1-(4-Bromobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2673693.png)



![N-(5-methylisoxazol-3-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2673702.png)